REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=O)[CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[CH:5][C:4]=1[CH3:16]>Cl>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[CH:5][C:4]=1[CH3:16]
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Name
|
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C=C1)C(CCC(=O)O)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C=C1)C(CCC(=O)O)=O)C
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
shaken for 2 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
Zinc dust (40.0 g) was washed with HCl 10%
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Type
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CUSTOM
|
Details
|
the water was decanted
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Type
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ADDITION
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Details
|
HgCl2 (6.0 g) was then added
|
Type
|
STIRRING
|
Details
|
The mixture was shaken for 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
the water was decanted
|
Type
|
ADDITION
|
Details
|
Toluene (20 mL) was added
|
Type
|
CUSTOM
|
Details
|
the two layers were separated
|
Type
|
WASH
|
Details
|
the aqueous layer was washed three times with diethyl ether
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Reaction Time |
2 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1)CCCC(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.7 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |